Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid
Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid
Executive Summary
As the landscape of synthetic organic chemistry and targeted protein degradation evolves, the demand for versatile, sterically tunable, and biologically active building blocks has surged. 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 35340-62-6), commonly referred to as N-phthaloyl-2-aminobutyric acid, represents a critical intermediate bridging these two domains[].
From a synthetic standpoint, this compound is a highly valuable substrate for transition-metal-catalyzed C(sp3)–H activation, where the phthaloyl group serves as both a robust protecting group and a steric controller[2]. In the realm of medicinal chemistry, its phthalimide core acts as a high-affinity binder for the Cereblon (CRBN) E3 ubiquitin ligase, making it a foundational vector for the design of Proteolysis Targeting Chimeras (PROTACs)[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and validated experimental workflows.
Physicochemical Properties & Structural Analysis
The utility of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is rooted in its bifunctional nature: an electron-withdrawing, sterically demanding phthalimide ring coupled with an orthogonal carboxylic acid handle.
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid |
| Common Synonyms | N-Phthaloyl-2-aminobutyric acid; 2-phthalimidobutanoic acid |
| CAS Registry Number | 35340-62-6[] |
| Molecular Formula | C12H11NO4[] |
| Molecular Weight | 233.23 g/mol [] |
| InChI Key | URWCIQUEFSJOJG-UHFFFAOYSA-N[] |
| SMILES | CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O[] |
| Structural Classification | N-Phthaloyl amino acid derivative |
Mechanistic Role in Organic Synthesis & C-H Activation
In advanced asymmetric synthesis, the protection of alpha-amino acids is a critical variable. The causality behind selecting the phthaloyl group over standard carbamates (like Boc or Cbz) lies in its bidentate nature. By fully occupying the nitrogen valency, the phthaloyl group prevents lone-pair participation, thereby completely suppressing racemization via oxazolone intermediate formation during strong basic or transition-metal-catalyzed conditions.
Furthermore, this compound is a benchmark substrate for C(sp3)–H functionalization . Recent methodologies have demonstrated that converting the carboxylic acid to an N-methoxy amide allows for palladium-catalyzed coupling with various aryl iodides[2]. The alpha-ethyl side chain (derived from 2-aminobutyric acid) provides a specific steric environment. Remarkably, after initial arylation, the remaining beta-methyl group can undergo further C(methyl)–H functionalization to introduce alkenyl, alkynyl, or boryl groups with full conservation of enantiomeric excess[2].
Mechanistic synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid via cyclization.
Application in Targeted Protein Degradation (PROTACs)
The advent of PROTACs has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets. The core requirement for a CRBN-recruiting PROTAC is a ligand that binds the thalidomide-binding domain (TBD) of the E3 ligase[3].
The binding mode of phthalimide derivatives involves a critical hydrogen bond between one of the phthalimide carbonyl groups and a conserved asparagine residue within CRBN[4]. 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is an exceptional starting material for PROTAC design because it inherently possesses this phthalimide pharmacophore. The causality of its structural advantage is clear: the butanoic acid tail extends out of the CRBN binding pocket, providing an easily accessible, orthogonal carboxylic acid handle. This allows for direct amide coupling to variable-length PEG or alkyl linkers without disrupting the critical CRBN-phthalimide interaction.
Workflow for integrating the phthalimide derivative into a PROTAC for targeted protein degradation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.
Protocol A: Neat Melt Synthesis of N-Phthaloyl-2-aminobutyric Acid
This solvent-free approach maximizes atom economy and drives the dehydration equilibrium forward via thermal energy[5].
Step-by-Step Methodology:
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Reagent Mixing: Combine 10.3 g (100 mmol) of commercially available 2-aminobutyric acid and 14.8 g (100 mmol) of phthalic anhydride in a 250 mL round-bottom flask[5].
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Thermal Cyclization: Heat the solid mixture to 120°C under an inert argon atmosphere. Stir the resulting melt continuously for 4 hours[5]. Causality: 120°C is sufficient to melt the reagents and overcome the activation energy barrier for nucleophilic acyl substitution and subsequent dehydration.
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Quenching & Dissolution: Remove the flask from the heat source. While the mixture is cooling but still fluid, carefully add 50 mL of chloroform to dissolve the crude product[5].
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Aqueous Workup: Add 50 mL of 1N Hydrochloric acid (HCl) to the mixture[5]. Causality: The 1N HCl ensures the alpha-carboxylic acid remains fully protonated (uncharged), forcing the product to partition entirely into the organic chloroform layer.
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Extraction: Separate the biphasic mixture. Extract the aqueous layer with additional chloroform (2 x 50 mL)[5]. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Self-Validation (QC): Verify the product via 1H-NMR. Look for the disappearance of the primary amine protons and the appearance of the characteristic aromatic multiplet (4H) of the phthalimide ring at ~7.7–7.9 ppm.
Protocol B: Amide Coupling for PROTAC Linker Conjugation
This protocol details the attachment of a generic PEG-diamine linker to the compound's carboxylic acid tail.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered alpha-carboxylic acids.
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Conjugation: Add 1.1 eq of the desired mono-Boc-protected PEG-diamine linker. Stir for 12 hours at room temperature.
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3, 1N HCl, and brine to remove unreacted starting materials and urea byproducts.
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Self-Validation (QC): Perform LC-MS analysis. The desired product mass should reflect the exact mass of the starting acid + linker - H2O.
References
-
CAS 35340-62-6 (2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-butanoic acid) . BOC Sciences.
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C-H Activation for Asymmetric Synthesis . DOKUMEN.PUB. 2
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新規サイクリン依存性カイネース CDK4 阻害活性を有する抗癌剤の開発研究 (Development of novel anticancer agents...) . Chiba University (OPAC). 6
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Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs . PMC - NIH.3
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Replacing the phthalimide core in thalidomide with benzotriazole . PMC - NIH. 4
Sources
- 2. dokumen.pub [dokumen.pub]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacing the phthalimide core in thalidomide with benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
